Sodium 1-benzyl-5,5-diethylbarbiturate
CAS No.: 94201-49-7
Cat. No.: VC16984376
Molecular Formula: C15H17N2NaO3
Molecular Weight: 296.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94201-49-7 |
|---|---|
| Molecular Formula | C15H17N2NaO3 |
| Molecular Weight | 296.30 g/mol |
| IUPAC Name | sodium;1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
| Standard InChI | InChI=1S/C15H18N2O3.Na/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
| Standard InChI Key | BZXGMPMMCUFEBT-UHFFFAOYSA-M |
| Canonical SMILES | CCC1(C(=O)[N-]C(=O)N(C1=O)CC2=CC=CC=C2)CC.[Na+] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a pyrimidine-2,4,6-trione ring (barbituric acid) substituted with a benzyl group at the 1-position and two ethyl groups at the 5-positions. The sodium ion coordinates with the deprotonated oxygen at the 2-position, forming a stable salt . The IUPAC name, sodium 1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione, reflects this substitution pattern . Key structural identifiers include:
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the structural similarity to other barbiturates suggests characteristic absorption bands for carbonyl groups (1,650–1,750 cm) and aromatic C–H stretches (3,000–3,100 cm) in IR spectra . The benzyl group’s aromatic protons would appear as a multiplet near 7.3 ppm in NMR .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of sodium 1-benzyl-5,5-diethylbarbiturate likely follows a two-step process:
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Formation of the free acid: Condensation of diethyl benzylmalonate with urea in the presence of a base, such as sodium methoxide . This mirrors the method described in CN1354170A for diethylbarbituric acid, where sodium methoxide catalyzes the reaction between diethyl malonate and urea at 64–68°C .
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Salt formation: Treatment of 1-benzyl-5,5-diethylbarbituric acid with sodium hydroxide to yield the sodium salt .
Optimization and Yield
The patent CN1354170A reports yields exceeding 83% for analogous barbiturates when using a molar ratio of 1.24–1.35:1 for urea to diethyl malonate . Introducing the benzyl group may necessitate adjustments to reaction conditions, such as extended reflux times or higher catalyst loadings, to accommodate steric hindrance.
Physicochemical Properties
Solubility and Stability
While solubility data for this specific compound are unavailable, the structurally related sodium 5,5-diethylbarbiturate exhibits high aqueous solubility (50 mg/mL) . The benzyl substituent is expected to reduce polarity, potentially lowering water solubility compared to non-aromatic analogs. Stability studies are lacking, but barbiturates generally undergo hydrolysis under strongly acidic or alkaline conditions.
Thermal Properties
The parent acid, 1-benzyl-5,5-diethylbarbituric acid, likely has a melting point near 245°C, consistent with other barbituric acid derivatives . The sodium salt’s decomposition temperature remains uncharacterized.
Pharmacological Profile
Mechanism of Action
As a barbiturate, sodium 1-benzyl-5,5-diethylbarbiturate is presumed to potentiate GABA receptor activity, increasing chloride influx and neuronal hyperpolarization . The benzyl group may alter binding affinity or metabolic stability compared to 5,5-dialkyl derivatives.
Sedative-Hypnotic Activity
Applications and Uses
Pharmaceutical Intermediate
The compound may serve as a precursor in synthesizing more complex barbiturates or non-sedative drugs. For example, barbituric acid derivatives are intermediates in vitamin B and dye production .
Research Applications
In analytical chemistry, sodium barbiturates are used as buffers in capillary electrophoresis. The benzyl group’s hydrophobicity could make this compound suitable for micellar electrokinetic chromatography .
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